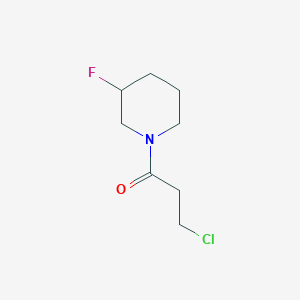

3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClFNO/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBZHSGNDVAPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is a synthetic organic compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated propanone structure with a piperidine ring substituted with a fluorine atom. This unique combination of substituents contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClFNO |

| Molecular Weight | 175.60 g/mol |

| CAS Number | 2091184-54-0 |

| Boiling Point | Not available |

The biological activity of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a stimulant , enhancing the release of neurotransmitters such as dopamine and norepinephrine, which may lead to increased synaptic transmission and neuronal activity. This mechanism positions it as a potential candidate for treating neurological disorders.

Medicinal Chemistry

This compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents targeting the central nervous system. Its structural features make it suitable for further modifications to enhance therapeutic efficacy.

Enzyme Inhibition Studies

Research indicates that 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one exhibits enzyme inhibition properties, particularly in studies involving receptor binding assays. The compound's ability to modulate enzyme activity suggests potential applications in drug development aimed at conditions such as cancer and neurodegenerative diseases.

Case Studies

- Neurotransmitter Interaction : A study highlighted the compound's effect on neurotransmitter release in vitro, showing significant increases in dopamine levels in neuronal cultures treated with varying concentrations of the compound.

- Receptor Binding Affinity : Another investigation assessed the binding affinity of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one to specific receptors involved in pain modulation. Results indicated a moderate affinity, suggesting its potential use in analgesic formulations.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one | Enzyme inhibitor | Similar structure but different substitution pattern. |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Potential anti-cancer properties | Different aromatic substitution affects reactivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.